

Mifepristone's affinity for glucocorticoid and androgen receptors.

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An In-depth Technical Guide on Mifepristone's Affinity for Glucocorticoid and Androgen Receptors

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antagonistic properties for both the progesterone and glucocorticoid receptors. This technical guide provides a detailed examination of mifepristone's interaction with glucocorticoid (GR) and androgen receptors (AR), presenting quantitative binding affinity data, outlining the experimental protocols used for these determinations, and visualizing the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Binding Affinity and Antagonist Potency of Mifepristone

Mifepristone exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of the endogenous ligand, dexamethasone. Its affinity for the androgen receptor is comparatively lower but still significant. The antagonist nature of mifepristone at these receptors prevents the conformational changes required for transcriptional activation, thereby inhibiting the biological effects of glucocorticoids and androgens.

Quantitative Binding Affinity Data



The following table summarizes the relative binding affinities (RBA) of mifepristone for the human glucocorticoid and androgen receptors as determined by competitive binding assays.

Receptor	Ligand	Relative Binding Affinity (%)
Glucocorticoid Receptor (GR)	Dexamethasone	100
Mifepristone	300	
Androgen Receptor (AR)	Dihydrotestosterone (DHT)	100
Mifepristone	10	

Data compiled from various in vitro studies.

In Vitro Antagonist Activity

The antagonist activity of mifepristone was quantified using a mouse mammary tumor virus (MMTV) promoter-driven reporter gene assay in CV-1 cells. The concentration of mifepristone required to inhibit 50% of the maximal response (IC50) to the respective agonists (dexamethasone for GR and dihydrotestosterone for AR) is presented below.

Receptor	Agonist	Mifepristone IC50 (nM)
Glucocorticoid Receptor (GR)	Dexamethasone (3 nM)	0.4
Androgen Receptor (AR)	Dihydrotestosterone (0.3 nM)	10

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and antagonist activity of mifepristone.

Competitive Binding Assay

This assay quantifies the ability of a test compound (mifepristone) to compete with a radiolabeled ligand for binding to the target receptor.



Materials:

- Receptor source: Cytosol from human breast cancer cells (T47D) for GR and prostate cancer cells (LNCaP) for AR.
- Radiolabeled ligand: [3H]-dexamethasone for GR and [3H]-dihydrotestosterone for AR.
- Unlabeled competitor: Dexamethasone, dihydrotestosterone, and mifepristone.
- Assay buffer: Tris-HCl buffer with protease inhibitors.
- Scintillation fluid and counter.

Procedure:

- Prepare receptor-containing cytosol by homogenizing cells in assay buffer and centrifuging to remove cellular debris.
- Incubate a fixed concentration of the radiolabeled ligand with the cytosol in the presence of increasing concentrations of the unlabeled competitor (mifepristone or reference compound) for 2 hours at 4°C.
- Separate bound from unbound radioligand using a hydroxylapatite assay.
- Quantify the amount of bound radioligand by liquid scintillation counting.
- Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
- Determine the relative binding affinity (RBA) by comparing the IC50 of mifepristone to that of the reference compound.

MMTV Reporter Gene Assay

This cell-based assay measures the functional consequence of mifepristone binding to GR and AR by quantifying its ability to inhibit agonist-induced gene expression.

Materials:



- Cell line: CV-1 (monkey kidney fibroblast) cells.
- Expression vectors: Plasmids encoding the human GR or AR.
- Reporter vector: Plasmid containing the MMTV promoter upstream of a luciferase reporter gene.
- Transfection reagent.
- Agonists: Dexamethasone and dihydrotestosterone.
- Antagonist: Mifepristone.
- Luciferase assay reagent and luminometer.

Procedure:

- Co-transfect CV-1 cells with the appropriate receptor expression vector and the MMTVluciferase reporter vector.
- After 24 hours, treat the cells with a fixed concentration of the agonist (dexamethasone or DHT) in the presence of increasing concentrations of mifepristone.
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer.
- Plot the luciferase activity against the concentration of mifepristone to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflow of the experiments described.





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Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Mifepristone Antagonism.

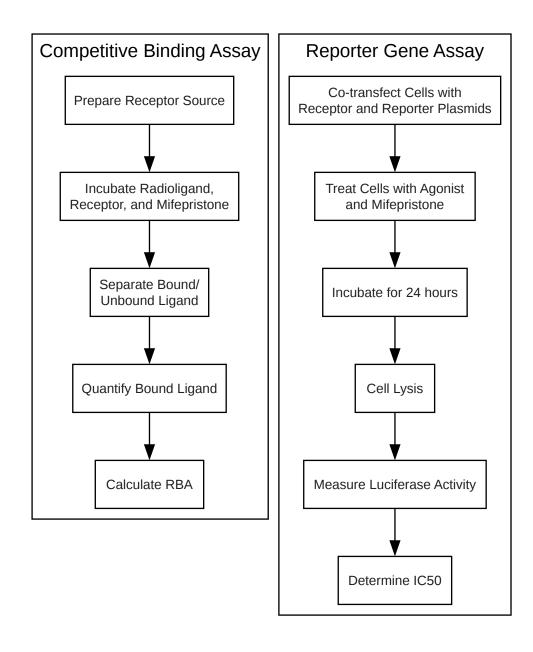




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Caption: Androgen Receptor (AR) Signaling Pathway and Mifepristone Antagonism.





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Caption: General Experimental Workflow for Receptor Affinity and Antagonist Activity.

Conclusion

Mifepristone is a potent antagonist of the glucocorticoid receptor and a weaker antagonist of the androgen receptor. The high-affinity binding to the GR makes it a valuable tool for studying glucocorticoid-mediated processes and a potential therapeutic agent for conditions associated with glucocorticoid excess. Its antiandrogenic properties, while less pronounced, contribute to its overall pharmacological profile. The experimental methodologies outlined in this guide







provide a robust framework for characterizing the interaction of compounds with steroid hormone receptors, which is crucial for the development of new and more specific receptor modulators.

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